
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions:
Amidation: The final step involves the formation of the amine group through amidation reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoroethoxy and methoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Another quinazoline-based EGFR inhibitor with similar therapeutic applications.
Uniqueness
N-(3-Ethynylphenyl)-6-(2-(2-fluoroethoxy)ethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine may exhibit unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. These characteristics would be determined through comparative studies and experimental evaluations.
Propiedades
Fórmula molecular |
C23H24FN3O4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
N-(3-ethynylphenyl)-6-[2-(2-fluoroethoxy)ethoxy]-7-(2-methoxyethoxy)quinazolin-4-amine |
InChI |
InChI=1S/C23H24FN3O4/c1-3-17-5-4-6-18(13-17)27-23-19-14-21(31-12-10-29-8-7-24)22(30-11-9-28-2)15-20(19)25-16-26-23/h1,4-6,13-16H,7-12H2,2H3,(H,25,26,27) |
Clave InChI |
ZHTPGESKFOBHBJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
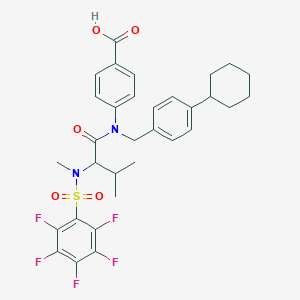
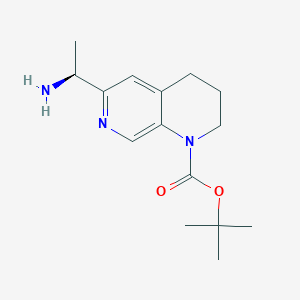

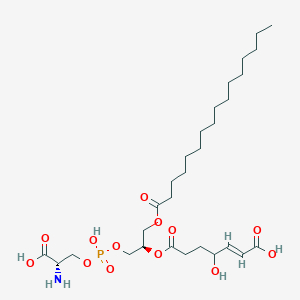
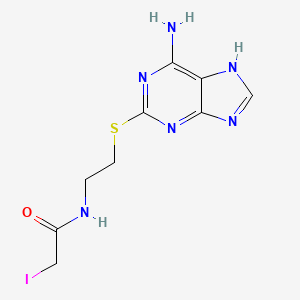
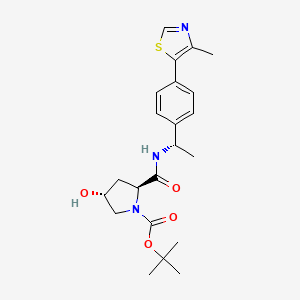


![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
